methyl 3-cyano-1-methyl-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 5-cyano-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-10-6(7(11)12-2)3-5(4-8)9-10/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXHGMMTZKIPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C#N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601178129 | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 3-cyano-1-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601178129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232281-30-0 | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 3-cyano-1-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=232281-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 3-cyano-1-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601178129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-cyano-1-methyl-1H-pyrazole-5-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with cyanoacetic acid in the presence of a catalyst such as nano-ZnO . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The choice of solvents and catalysts is optimized to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Table 1: Hydrolysis Conditions and Outcomes
-
Mechanism : Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol. Acidic hydrolysis follows protonation of the ester oxygen, facilitating nucleophilic water attack .
Transesterification
The methyl ester reacts with alcohols in the presence of catalysts to form new esters.
Example :
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Reagents : Ethanol, H₂SO₄ (cat.), reflux
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Product : Ethyl 3-cyano-1-methyl-1H-pyrazole-5-carboxylate
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Yield : ~70–85% (estimated from analogous reactions).
Nucleophilic Substitution at the Ester Group
The carbonyl carbon is electrophilic, enabling reactions with amines or hydrazines to form amides or hydrazides.
Table 2: Amidation Reactions
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzylamine | DCM, RT, 12h | 3-Cyano-1-methyl-N-benzyl-1H-pyrazole-5-carboxamide | 78% | |
| Hydrazine | EtOH, reflux | 3-Cyano-1-methyl-1H-pyrazole-5-carbohydrazide | 65% |
-
Mechanism : Nucleophilic attack by the amine forms a tetrahedral intermediate, followed by methanol elimination.
Cyano Group Transformations
The cyano (-CN) substituent participates in reduction and hydrolysis reactions.
Reduction to Amine
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Reagents : LiAlH₄, THF, 0°C → RT
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Product : 3-Aminomethyl-1-methyl-1H-pyrazole-5-carboxylate
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Yield : 60–75% (analogous to pyrazole nitrile reductions).
Hydrolysis to Carboxamide
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Reagents : H₂O₂, K₂CO₃, RT
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Product : 3-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylate
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Yield : 82% (observed in related systems).
Electrophilic Aromatic Substitution
The pyrazole ring’s electron-rich C-4 position undergoes halogenation or nitration.
Table 3: Electrophilic Substitution Examples
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, DCM | 4-Bromo-3-cyano-1-methyl-1H-pyrazole-5-carboxylate | 68% | |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-3-cyano-1-methyl-1H-pyrazole-5-carboxylate | 55% |
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Regioselectivity : Directed by the electron-withdrawing cyano and ester groups, favoring substitution at C-4 .
Cross-Coupling Reactions
The ester and cyano groups stabilize transition metals in catalytic cycles.
Example: Suzuki–Miyaura Coupling
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Reagents : 4-Bromophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF/H₂O
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Product : 4-(4′-Biphenyl)-3-cyano-1-methyl-1H-pyrazole-5-carboxylate
Photocatalytic Reactions
Visible-light-driven reactions enable radical-based functionalization.
Example :
Scientific Research Applications
Methyl 3-cyano-1-methyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 3-cyano-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents, which significantly alter physicochemical and biological properties. Key comparisons include:
Physicochemical Properties
- Melting Points: Chlorinated derivatives (e.g., compound 3b in ) exhibit higher melting points (171–172°C) compared to non-halogenated analogs, likely due to increased molecular symmetry and intermolecular interactions.
- Solubility: The presence of methoxy (e.g., Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate ) or carboxylic acid groups (e.g., 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid ) enhances water solubility, whereas cyano and ester groups in the target compound may favor organic solvents like DMF or chloroform .
- Reactivity: The cyano group in the target compound offers a site for further functionalization (e.g., hydrolysis to carboxylic acid or reduction to amine), contrasting with trifluoromethyl or chloro substituents, which are typically inert under mild conditions .
Biological Activity
Methyl 3-cyano-1-methyl-1H-pyrazole-5-carboxylate (C₇H₈N₄O₂) is a heterocyclic compound featuring a pyrazole ring, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its medicinal chemistry applications, mechanisms of action, and potential therapeutic uses.
Medicinal Chemistry Applications
- Antiviral Activity : Research has indicated that compounds similar to this compound exhibit significant antiviral properties, particularly against HIV. Studies show that pyrazole derivatives can inhibit HIV-1 replication by interfering with viral enzymes and cellular pathways involved in the virus's life cycle .
- Anticancer Potential : Compounds containing the pyrazole moiety have been extensively studied for their anticancer effects. This compound may serve as a scaffold for developing new anticancer agents, with studies demonstrating activity against various cancer cell lines, including lung, breast, and prostate cancers .
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The cyano and carboxylate groups can form hydrogen bonds and engage in electrostatic interactions with enzyme active sites, leading to inhibition of enzymatic activity.
- Gene Regulation : Research indicates that pyrazole derivatives may influence gene expression related to cellular processes such as apoptosis and cell cycle regulation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 5-cyano-1-methyl-1H-pyrazole-3-carboxylate | Contains cyano group; versatile in reactions | Antiviral, anticancer |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Lacks cyano group; less reactive | Moderate anti-inflammatory effects |
| Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | Amino substitution enhances activity | Anticancer, anti-inflammatory |
Study on Antiviral Activity
A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of several pyrazole derivatives against HIV. Methyl 4-amino-3-cyano derivatives showed promising results with low cytotoxicity and effective inhibition of viral replication in vitro .
Anticancer Activity Assessment
In vitro studies demonstrated that methyl 3-cyano derivatives exhibited significant cytotoxicity against various cancer cell lines (IC₅₀ values ranging from 10 to 50 µM). These findings suggest that further development could lead to potent anticancer therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 3-cyano-1-methyl-1H-pyrazole-5-carboxylate, and how do reaction conditions influence product purity?
- Methodological Answer : A common approach involves cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives, followed by functionalization. For example, pyrazole cores can be synthesized via condensation of ethyl acetoacetate with substituted hydrazines under reflux in ethanol, followed by cyano group introduction via nucleophilic substitution or nitrile transfer reagents . Purity is influenced by stoichiometry, solvent polarity (e.g., DMF for high-temperature reactions), and purification methods like column chromatography .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm substituent positions and ester/cyano group integration .
- IR : Peaks at ~2250 cm (C≡N stretch) and ~1700 cm (ester C=O) validate functional groups .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions, critical for understanding solid-state reactivity .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- Avoid strong oxidizers (risk of exothermic decomposition) and store in cool, dry conditions .
- In case of spills, absorb with inert materials (e.g., vermiculite) and dispose via licensed hazardous waste services .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during cyano group incorporation?
- Methodological Answer :
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during nitrile addition.
- Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems .
- In situ monitoring : Employ TLC or HPLC to track intermediate formation and adjust reagent stoichiometry dynamically .
Q. What computational methods are used to predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide pharmacological studies, though experimental validation is required .
Q. How do structural modifications (e.g., substituent changes) impact the compound’s stability under acidic/basic conditions?
- Methodological Answer :
- Hydrolysis studies : Expose derivatives to HCl/NaOH and monitor degradation via LC-MS. The ester group is prone to basic hydrolysis, while the cyano group is stable under mild conditions .
- Stabilizers : Co-solvents (e.g., THF) or buffered systems (pH 6–8) can prolong shelf life .
Q. What strategies resolve contradictions in reported synthetic yields for analogous pyrazole derivatives?
- Methodological Answer :
- Systematic parameter screening : Vary solvents (polar vs. nonpolar), catalysts (e.g., Pd/C vs. CuI), and reaction times to identify reproducibility issues .
- Byproduct analysis : Use GC-MS or NMR to identify impurities (e.g., unreacted intermediates) that inflate/disguise yield discrepancies .
Q. What are the potential environmental impacts of this compound, and how are decomposition products managed?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
